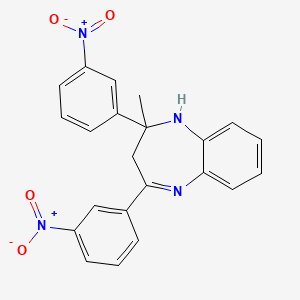
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This specific compound is characterized by the presence of two nitrophenyl groups, which may influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- typically involves the condensation of aromatic o-diamines with carbonyl derivatives. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones to produce 1,5-benzodiazepines in good to excellent yields . The reaction is carried out under mild conditions and shows good functional group compatibility.
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow synthesis due to its efficiency and scalability. For example, the flow synthesis of benzodiazepines from aminobenzophenones involves a combination of S_NAr reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation . This method allows for high conversion and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under appropriate conditions.
Reduction: Reduction of the nitro groups to amines is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce nitro groups to amines.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products
Oxidation: Products include nitrobenzene derivatives.
Reduction: Aminobenzodiazepine derivatives are formed.
Substitution: Halogenated or nitrated benzodiazepines are typical products.
Scientific Research Applications
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptor-ionophore complex, increasing the opening frequency of GABA-activated chloride channels . This leads to enhanced inhibitory neurotransmission, resulting in anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Nitrazepam: Known for its hypnotic and sedative properties.
Uniqueness
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(3-nitrophenyl)- is unique due to the presence of two nitrophenyl groups, which may enhance its chemical reactivity and biological activity compared to other benzodiazepines. This structural feature could potentially lead to novel therapeutic applications and improved pharmacological profiles.
Properties
CAS No. |
89587-00-8 |
|---|---|
Molecular Formula |
C22H18N4O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methyl-2,4-bis(3-nitrophenyl)-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C22H18N4O4/c1-22(16-7-5-9-18(13-16)26(29)30)14-21(15-6-4-8-17(12-15)25(27)28)23-19-10-2-3-11-20(19)24-22/h2-13,24H,14H2,1H3 |
InChI Key |
GQBAUJSMSVZCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















